molecular formula C13H8F7NO3S B12049705 (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid CAS No. 314279-18-0

(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid

Cat. No.: B12049705
CAS No.: 314279-18-0
M. Wt: 391.26 g/mol
InChI Key: PJMJPLPCWSRRDH-AATRIKPKSA-N
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Description

(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid is a sophisticated fluorinated building block of significant interest in the development of advanced polymeric materials. Its molecular structure ingeniously combines an electron-deficient α,β-unsaturated carbonyl system with a bulky, highly fluorinated thioether moiety. This unique architecture suggests potential for this compound to act as a key monomer or cross-linking agent in polymer chemistry. Researchers are exploring its incorporation into photosensitive polymer backbones, such as those derived from nadic anhydride and norbornene-based co-monomers, to create specialized polymers for high-performance applications . The presence of the heptafluoropropylsulfanyl group is anticipated to impart valuable properties to resulting copolymers and terpolymers, including enhanced thermal stability, altered solubility parameters, and potentially unique optical characteristics . The reactive but-2-enoic acid segment allows for further functionalization or copolymerization, while the amide linkage provides structural rigidity. Primary research applications for this compound are focused in the fields of microelectronics and optoelectronics, where it may be utilized in the formulation of photosensitive compositions for semiconductor manufacturing, advanced photoresists, and other functional coatings . Its mechanism of action in these contexts is likely multifaceted, contributing to the cross-linking density upon thermal or radiative treatment and influencing the material's interaction with light due to the fluorine-rich domain . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

314279-18-0

Molecular Formula

C13H8F7NO3S

Molecular Weight

391.26 g/mol

IUPAC Name

(E)-4-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H8F7NO3S/c14-11(15,12(16,17)18)13(19,20)25-8-3-1-7(2-4-8)21-9(22)5-6-10(23)24/h1-6H,(H,21,22)(H,23,24)/b6-5+

InChI Key

PJMJPLPCWSRRDH-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The sulfanyl group is introduced via NAS using heptafluoropropane-1-thiol and a halogenated aniline derivative (e.g., 4-fluoro-nitrobenzene).

Procedure :

  • 4-Fluoro-nitrobenzene is reacted with heptafluoropropane-1-thiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

  • The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 4-[(heptafluoropropyl)sulfanyl]aniline .

Key Parameters :

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12 hours
Yield65–70% (after reduction)

Formation of the α,β-Unsaturated Carbonyl System

Knoevenagel Condensation

The α,β-unsaturated carbonyl moiety is constructed via condensation of malonic acid with an aldehyde.

Procedure :

  • Malonic acid and 4-[(heptafluoropropyl)sulfanyl]benzaldehyde are heated in pyridine with a catalytic amount of piperidine.

  • The reaction proceeds via dehydration to form the trans-(E) isomer, confirmed by 1H^1H-NMR coupling constants (J=15.6HzJ = 15.6 \, \text{Hz}).

Key Parameters :

ParameterValue
CatalystPiperidine
SolventPyridine
TemperatureReflux
Yield50–60%

Wittig Reaction

An alternative route employs a Wittig reagent to form the double bond.

Procedure :

  • Triphenylphosphine and ethyl bromoacetate form the ylide.

  • Reaction with 4-[(heptafluoropropyl)sulfanyl]benzaldehyde yields the α,β-unsaturated ester, which is hydrolyzed to the carboxylic acid.

Key Parameters :

ParameterValue
Ylide Preparation0°C, THF
Hydrolysis AgentNaOH (2M)
Yield55–65%

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the α,β-unsaturated carboxylic acid with the aniline derivative using N,N'-dicyclohexylcarbodiimide (DCC) .

Procedure :

  • The carboxylic acid is activated with DCC and N-hydroxysuccinimide (NHS) in dichloromethane.

  • 4-[(heptafluoropropyl)sulfanyl]aniline is added, and the mixture is stirred at room temperature for 24 hours.

Key Parameters :

ParameterValue
Coupling AgentDCC/NHS
SolventDichloromethane
Reaction Time24 hours
Yield70–75%

Optimization Challenges and Solutions

Steric Hindrance

The heptafluoropropyl group’s bulkiness slows NAS and coupling reactions. Solutions include:

  • Using polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Elevating temperatures (80–100°C) to overcome kinetic barriers.

Isomer Control

The (2E)-configuration is critical for biological activity. Strategies to favor the E-isomer include:

  • Thermodynamic control via prolonged reflux in Knoevenagel reactions.

  • Steric guidance in Wittig reactions using bulky ylides.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
KnoevenagelMild conditionsModerate yields50–60%
WittigHigh E-selectivityMulti-step synthesis55–65%
DCC CouplingHigh efficiencyCostly reagents70–75%

Chemical Reactions Analysis

Nucleophilic Addition at the α,β-Unsaturated Carbonyl

The conjugated enone system (C=O–C=C) undergoes Michael addition and 1,4-conjugate additions due to its electron-deficient nature .

Reaction Type Nucleophiles Conditions Products
Thiol additionR-SH (e.g., glutathione)Aqueous buffer, pH 7–9Thioether adducts at β-carbon
Amine additionPrimary/secondary aminesPolar aprotic solvents (e.g., DMF)β-Amino carbonyl derivatives
Organometallic additionGrignard reagentsAnhydrous THF, 0–25°CAlkylated succinic acid derivatives

The heptafluoropropyl sulfanyl group enhances electrophilicity at the β-carbon through inductive effects, accelerating nucleophilic attack .

Electrophilic Substitution at the Aromatic Ring

The para-substituted phenyl group participates in electrophilic aromatic substitution (EAS) despite the electron-withdrawing sulfanyl group .

Reaction Type Electrophile Conditions Position Outcome
NitrationHNO₃/H₂SO₄0–5°C, 2–4 hoursMetaNitro-substituted derivative
HalogenationCl₂/FeCl₃Dichloromethane, 25°COrtho/paraChlorinated analog

The sulfanyl group directs substitution to meta positions due to its electron-withdrawing nature, confirmed by molecular modeling studies.

Hydrolysis of the Amide Bond

The amide linkage (–NH–CO–) undergoes acid- or base-catalyzed hydrolysis , though the electron-deficient aromatic ring slows reactivity compared to aliphatic amides .

Conditions Reagents Products
Acidic (HCl 6M, reflux)H₃O⁺4-[(Heptafluoropropyl)sulfanyl]aniline + Maleic acid
Basic (NaOH 2M, 80°C)OH⁻Same products as acidic hydrolysis

Hydrolysis rates are pH-dependent, with optimal cleavage observed under strongly acidic conditions.

Oxidation of the Sulfanyl Group

The heptafluoropropyl sulfanyl (–S–C₃F₇) group oxidizes to sulfone (–SO₂–C₃F₇) under strong oxidizing conditions :

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 50°C, 6 hrSulfone derivative
mCPBADCM, 0°C, 2 hrSulfoxide intermediate

The perfluorinated chain remains intact during oxidation, confirmed by mass spectrometry .

Biological Reactivity

In medicinal contexts, the compound acts as a Michael acceptor in enzyme inhibition (e.g., cysteine proteases). Its fluorinated chain enhances membrane permeability, enabling interactions with hydrophobic protein pockets .

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 200°C, releasing sulfur oxides and fluorinated hydrocarbons .

  • Photolysis : UV light (254 nm) induces cleavage of the α,β-unsaturated system, forming maleic anhydride derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a therapeutic agent. Its application in treating various diseases has been explored, particularly in oncology.

  • Case Study: Anticancer Activity
    Research indicates that compounds with similar structures exhibit activity against cancer cell lines. For instance, studies have demonstrated that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Disease Target Mechanism of Action Reference
Diffused Large B Cell LymphomaEED Inhibition
Gastric CancerAntiproliferative Effects

Fluorinated Compounds in Drug Development

Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. The heptafluoropropyl group in this compound may improve pharmacokinetic properties, making it a candidate for further drug development.

  • Research Findings
    Studies have shown that the introduction of fluorinated groups can enhance the lipophilicity of drugs, which is crucial for crossing biological membranes .

Materials Science

The unique properties of fluorinated compounds extend to materials science, where they are used to develop advanced materials with specific functionalities.

  • Case Study: Coatings and Surfaces
    Fluorinated compounds are utilized in creating hydrophobic surfaces. The incorporation of (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid into polymer matrices can enhance water repellency and chemical resistance .
Application Material Type Benefit
CoatingsHydrophobic PolymersEnhanced Durability
Surface TreatmentsProtective CoatingsChemical Resistance

Mechanism of Action

The mechanism of action of (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The pathways involved may include inhibition of specific enzymes, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The heptafluoropropyl sulfanyl group in the target compound is strongly electron-withdrawing and hydrophobic, leading to higher LogP (~3.5) compared to analogs with acetyl amino (~1.2) or hydroxyl (~1.04) groups. This enhances membrane permeability but may reduce aqueous solubility . Thiophene- and quinoline-derived analogs (e.g., VUFB 20609) demonstrate that sulfanyl groups can enhance biological activity, such as antiplatelet effects, likely via redox modulation or enzyme interaction .

Stereochemistry: The E-configuration in the target compound and (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid favors planar geometry, optimizing conjugation and electrophilicity. In contrast, the Z-isomer in may exhibit reduced reactivity due to steric hindrance .

Biological Activity: The target compound’s fluorinated substituent may improve metabolic stability and target binding compared to non-fluorinated analogs. For example, (E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid inhibits hTS with moderate potency (IC₅₀ ~5 µM), suggesting the target compound could exhibit similar or enhanced activity .

Biological Activity

The compound (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid is a synthetic organic molecule notable for its unique structural features, including a heptafluoropropyl sulfanyl group and an α,β-unsaturated carbonyl system. These characteristics suggest potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula: C13H8F7NO3S
  • Molecular Weight: 391.26 g/mol
  • InChI: InChI=1S/C13H8F7NO3S

The compound's structure allows it to participate in various chemical reactions, such as nucleophilic additions and Michael additions due to its α,β-unsaturated carbonyl group. The heptafluoropropyl group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antioxidant properties
  • Cytotoxic effects against cancer cell lines

These activities are primarily attributed to the compound's ability to interact with biological macromolecules, potentially leading to therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the heptafluoropropyl group may enhance membrane permeability and alter interaction profiles with various biological targets. This is crucial for understanding the compound's pharmacological potential.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-HydroxyflavoneHydroxy group at position 3Antioxidant, anti-inflammatory
QuercetinMultiple hydroxyl groupsAntioxidant, anticancer
2-Methyl-6-phenylethynylpyridineEthynyl group substitutionNeurological effects

The unique properties of this compound distinguish it from other compounds, particularly in terms of lipophilicity and steric hindrance.

Case Studies and Research Findings

  • Antioxidant Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antioxidant properties. These properties could be beneficial in preventing oxidative stress-related diseases.
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that structurally related compounds can induce apoptosis in various cancer cell lines. For instance, derivatives with similar functional groups have been tested for their efficacy against breast and prostate cancer cells.
  • Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict the interaction of this compound with specific biological targets, including enzymes involved in cancer progression. These studies help elucidate potential mechanisms of action.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid?

Methodological Answer:

  • Nucleophilic Substitution : The heptafluoropropyl sulfanyl group can be introduced via substitution reactions under basic conditions, leveraging the electrophilic nature of the fluorinated alkyl chain. Use anhydrous solvents (e.g., DMF) and catalysts like K2_2CO3_3 to enhance reactivity .
  • Amide Coupling : The oxobut-2-enoic acid backbone can be synthesized via Michael addition, as demonstrated in analogous compounds (e.g., 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid), using acryloyl chloride and aryl amines under reflux conditions .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution is recommended to isolate the (2E)-isomer due to its geometric isomerism .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Spectroscopy :
    • NMR : 19F^{19}\text{F} NMR is critical for verifying the heptafluoropropyl group’s integration and substitution pattern. 1H^{1}\text{H} NMR can confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans double bonds) .
    • IR : Key peaks include C=O stretches (1680–1720 cm1^{-1}) for the oxobut-2-enoic acid moiety and S-C vibrations (650–750 cm1^{-1}) for the sulfanyl group .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode can confirm molecular weight (expected [M-H]^- ~ 450–460 Da) and detect impurities .

Q. How can researchers screen for biological activity in this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like KYN-3-OHase (IC50_{50} comparison to fluorophenyl derivatives in Table 1) using fluorometric assays .
  • Antimicrobial Screening : Use microdilution methods (e.g., MIC determination against S. aureus and E. coli) as applied to structurally similar 4-oxobut-2-enoic acid derivatives .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved (e.g., variable IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and temperature (37°C).
  • Comparative Analysis : Cross-reference data with structurally related compounds (Table 1) to identify trends. For example, fluorinated analogs often show enhanced enzyme inhibition due to electron-withdrawing effects .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Table 1 : Comparative IC50_{50} of Fluorinated Analogs

CompoundTarget EnzymeIC50_{50} (µM)Reference
Target CompoundKYN-3-OHasePending data
4-Fluorophenylacetic acidVarious enzymes15.0
4-Fluorophenylboronic acidCancer-associated10.0

Q. What experimental designs are suitable for studying environmental degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C. Monitor degradation via LC-MS to identify products (e.g., sulfonic acid derivatives from sulfanyl group oxidation) .
  • Photolysis : Use UV-Vis irradiation (254 nm) in environmental chambers. Compare degradation rates to non-fluorinated analogs to assess the heptafluoropropyl group’s stability .

Q. How can reaction mechanisms for substituent modifications (e.g., sulfanyl group replacement) be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replace 1H^{1}\text{H} with 2H^{2}\text{H} at reactive sites to probe rate-determining steps.
  • Intermediate Trapping : Use quenching agents (e.g., NaBH4_4) to stabilize transient species during substitution reactions. Analyze intermediates via FTIR and MS .

Q. What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/lipid bilayers (GROMACS) to assess hydrolytic stability and membrane permeability.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron-deficient regions (e.g., α,β-unsaturated carbonyl) prone to nucleophilic attack .

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